2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Overview
Description
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are characterized by a five-membered lactam ring structure, which is a cyclic amide. This particular compound is notable for its ethoxy group at the 5-position and its partially saturated pyrrolidone ring, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the base-assisted cyclization of 3-cyanoketones can yield 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method involves the use of transition metal catalysis, such as copper or palladium, to facilitate the formation of the pyrrol-2-one skeleton .
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- often involves scalable and cost-effective methods. These methods may include the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been accomplished through a four-step process involving water and triflic acid-mediated reactions .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce more saturated pyrrolidone derivatives.
Scientific Research Applications
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- include other γ-lactams such as:
- 1,5-Dihydro-2H-pyrrol-2-one
- 3,4-Dihydro-2H-pyran-2-one
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- apart is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the ethoxy group at the 5-position enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-ethoxy-3,4-dihydropyrrol-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-9-6-4-3-5(8)7-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOSSWIFXGPIRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480261 | |
Record name | 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29473-56-1 | |
Record name | 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.